MC 1046

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

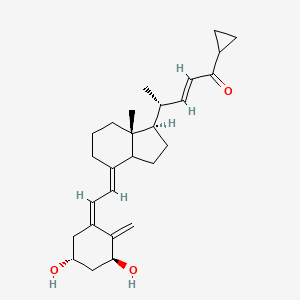

(E,4R)-4-[(1R,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-24,26,28,30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24?,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDBQSPKXAUHPH-NRCFQFCQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(=O)C1CC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/C(=O)C1CC1)[C@H]2CCC\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Neurotrophic Agent GPI-1046: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPI-1046 is a synthetic, non-immunosuppressive small molecule that has garnered significant interest for its neurotrophic and neuroprotective properties. As a ligand for the FK506-binding protein 12 (FKBP-12), it represents a class of compounds that decouple the neurotrophic effects of immunophilin ligands from their immunosuppressive actions. This technical guide provides an in-depth exploration of the mechanism of action of GPI-1046, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed signaling pathways.

Core Mechanism of Action: Neurotrophism Independent of Immunosuppression

GPI-1046 was designed as an analog of the immunosuppressant drug FK506 (tacrolimus). While both molecules bind to the intracellular immunophilin FKBP-12, GPI-1046 does not inhibit the calcium-dependent phosphatase calcineurin.[1] This lack of calcineurin inhibition is the molecular basis for its non-immunosuppressive nature. The primary therapeutic potential of GPI-1046 lies in its ability to promote neuronal survival, neurite outgrowth, and functional recovery in various models of neurodegeneration.[1]

The precise downstream signaling cascade initiated by GPI-1046 remains an area of active investigation, with evidence pointing towards multiple, potentially interconnected pathways. A significant finding is that the neurotrophic effects of GPI-1046 are observed at picomolar concentrations, which are substantially lower than its binding affinity for FKBP-12 (in the nanomolar range), suggesting that its mechanism may not solely be dependent on the inhibition of FKBP-12's rotamase activity.[1] Furthermore, some studies suggest that the neuroprotective actions of GPI-1046 may be independent of FKBP-12 altogether.[2][3]

Proposed Signaling Pathways

Several mechanisms have been proposed to explain the neurotrophic effects of GPI-1046:

-

Upregulation of Neurotrophic Factors: One hypothesis is that GPI-1046 indirectly exerts its effects by increasing the expression of endogenous neurotrophic factors. Studies have shown that administration of GPI-1046 can lead to an increase in Glial Cell Line-Derived Neurotrophic Factor (GDNF) in the substantia nigra.

-

Antioxidant Effects via Glutathione Upregulation: GPI-1046 has been shown to protect neurons from oxidative stress by increasing intracellular levels of the antioxidant glutathione (GSH).[4][5] This mechanism is proposed to be independent of FKBP-12 binding.[2][3]

-

Modulation of Presenilin-1 and NMDA Receptor Function: In a model of Parkinson's disease, GPI-1046 treatment was found to upregulate the expression of presenilin-1 (PS-1).[6] This upregulation was associated with the restoration of N-methyl-D-aspartate (NMDA) receptor-mediated synaptic transmission, which is impaired in this disease model.[6]

Signaling Pathway Diagrams

Caption: Proposed signaling pathways of GPI-1046.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of GPI-1046.

| Parameter | Value | Cell/Animal Model | Reference |

| In Vitro Efficacy | |||

| EC50 for Neurite Outgrowth | 58 pM | Chicken Sensory Ganglia | [1] |

| Ki for FKBP-12 | ~7.5 nM | In vitro binding assay | [1] |

| In Vivo Efficacy | |||

| Sciatic Nerve Crush Model | |||

| - Axon Diameter Increase | Dose-dependent | Rat | [1] |

| - Myelination Increase | Dose-dependent | Rat | [1] |

| MPTP Parkinson's Model | |||

| - Sparing of TH+ fibers | >2-fold increase | Mouse (4 mg/kg) | [1] |

| 6-OHDA Parkinson's Model | |||

| - Increase in TH+ fibers | Significant | Rat (delayed administration) | [1] |

Table 1: Efficacy and Potency of GPI-1046

| Finding | Animal Model | Conclusion | Reference |

| No neuroregenerative effects | MPTP-treated monkeys | Species-specific differences in efficacy may exist. | [7][8] |

| Ineffective in protecting against neuronal death | Rat (axotomy model) | Contrasts with the effects of FK506 in the same model. | [9] |

| Marginal effects on neurite outgrowth | Chick DRG cultures | Efficacy may be context-dependent. | [10] |

Table 2: Conflicting and Negative Findings

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of GPI-1046's mechanism of action are provided below.

Neurite Outgrowth Assay in Dorsal Root Ganglion (DRG) Cultures

Caption: Workflow for a typical DRG neurite outgrowth assay.

Methodology:

-

Ganglia Isolation: Dorsal root ganglia are dissected from embryonic day 10 chicken embryos and collected in a sterile buffered salt solution.

-

Culture Preparation: The ganglia are plated on collagen-coated plates in a defined, serum-free medium.

-

Treatment: GPI-1046 is added to the culture medium at concentrations ranging from picomolar to micromolar. A negative control (vehicle) and a positive control (e.g., Nerve Growth Factor) are included.

-

Incubation: Cultures are maintained at 37°C in a humidified incubator with 5% CO2 for 24 to 48 hours.

-

Immunocytochemistry: After incubation, the cultures are fixed with 4% paraformaldehyde, permeabilized, and stained with a primary antibody against a neuronal marker (e.g., anti-neurofilament) followed by a fluorescently labeled secondary antibody.

-

Imaging and Analysis: The stained cultures are imaged using a fluorescence microscope. Neurite outgrowth is quantified by measuring the length of the longest neurite or the total neurite length per neuron using image analysis software.

MPTP Mouse Model of Parkinson's Disease

Caption: Experimental workflow for the MPTP mouse model.

Methodology:

-

Animal Model: Adult male C57BL/6 mice are commonly used due to their sensitivity to MPTP.

-

MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered via intraperitoneal injections (e.g., 20 mg/kg, 4 doses at 2-hour intervals) to induce selective degeneration of dopaminergic neurons in the substantia nigra.

-

GPI-1046 Treatment: GPI-1046 is administered, typically subcutaneously, either concurrently with MPTP to assess neuroprotection or after the lesion is established to evaluate neurorestoration.

-

Behavioral Assessment: Motor function is assessed using tests such as the rotarod to measure motor coordination and balance, and open-field tests to evaluate locomotor activity.

-

Histological Analysis: At the end of the study, mice are euthanized, and their brains are removed. Brains are sectioned and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum are quantified using stereological methods or densitometry.

6-OHDA Rat Model of Parkinson's Disease

Caption: Experimental workflow for the 6-OHDA rat model.

Methodology:

-

Animal Model: Adult male Sprague-Dawley or Wistar rats are typically used.

-

Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic frame. A unilateral lesion is created by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or directly into the striatum. This leads to a progressive loss of dopaminergic neurons on one side of the brain.

-

GPI-1046 Treatment: Treatment with GPI-1046 or vehicle is often initiated after the lesion has fully developed (e.g., 1-4 weeks post-surgery) to assess its regenerative potential.

-

Behavioral Analysis: The extent of the dopaminergic lesion is assessed by monitoring rotational behavior induced by dopamine agonists like apomorphine or amphetamine. A reduction in net rotations in the GPI-1046 treated group compared to the vehicle group indicates functional recovery.

-

Histological Evaluation: Similar to the MPTP model, brains are processed for tyrosine hydroxylase immunohistochemistry to quantify the extent of dopaminergic neuron loss and fiber sprouting in the substantia nigra and striatum.

Conclusion

GPI-1046 is a potent neurotrophic agent that operates through a mechanism independent of immunosuppression. While its binding to FKBP-12 is established, the downstream signaling events are complex and likely multifaceted, involving the upregulation of neurotrophic factors, antioxidant pathways, and modulation of synaptic protein function. The quantitative data from rodent models are promising, demonstrating efficacy at very low doses. However, the conflicting findings, particularly the lack of efficacy in primate models, highlight the need for further research to fully elucidate its mechanism of action and to determine its therapeutic potential in human neurodegenerative diseases. The detailed experimental protocols provided herein serve as a foundation for future investigations into this intriguing class of neurotrophic compounds.

References

- 1. pnas.org [pnas.org]

- 2. Neuroprotective and antioxidant properties of FKBP-binding immunophilin ligands are independent on the FKBP12 pathway in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Immunophilin ligands prevent H2O2-induced apoptotic cell death by increasing glutathione levels in neuro 2A neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GPI-1046 increases presenilin-1 expression and restores NMDA channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. asu.elsevierpure.com [asu.elsevierpure.com]

- 9. The immunophilin ligand FK506, but not GPI-1046, protects against neuronal death and inhibits c-Jun expression in the substantia nigra pars compacta following transection of the rat medial forebrain bundle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of the neurotrophic effects of GPI-1046 on neuron survival and regeneration in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to CHIR99021: The Potent and Selective GSK-3 Inhibitor

CHIR99021, also known as CT99021, is a synthetic aminopyrimidine derivative that has emerged as a cornerstone small molecule in biomedical research.[1] It is recognized as one of the most potent and selective inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase that plays a critical negative regulatory role in a multitude of cellular signaling pathways.[2][3][4][5] Due to its high specificity, CHIR99021 serves as a powerful tool for investigating cellular processes governed by GSK-3, most notably the canonical Wnt/β-catenin signaling pathway. Its ability to robustly activate this pathway has made it indispensable in stem cell biology, regenerative medicine, and the study of diseases where Wnt signaling is dysregulated, such as cancer and neurodegenerative disorders.[1][2][5]

Core Mechanism of Action: Inhibition of GSK-3 and Activation of Wnt/β-Catenin Signaling

The primary mechanism of CHIR99021 involves its direct, ATP-competitive inhibition of both GSK-3 isoforms, GSK-3α and GSK-3β.[5] By binding to the highly conserved ATP-binding pocket of the kinase, it prevents the phosphorylation of GSK-3's downstream substrates.[5] This action has profound effects on the canonical Wnt/β-catenin signaling pathway, effectively mimicking the presence of a Wnt ligand.

The Wnt/β-Catenin Pathway: "OFF" vs. "ON" State

-

"WNT OFF" State (Absence of Wnt Ligand): In the absence of Wnt signaling, GSK-3 is a key component of a cytoplasmic "destruction complex," which also includes the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), as well as Casein Kinase 1α (CK1α).[1] This complex sequentially phosphorylates the transcriptional coactivator β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent degradation by the proteasome.[1][3] Consequently, cytoplasmic β-catenin levels remain low, and Wnt target genes in the nucleus remain inactive.

-

"WNT ON" State (Wnt Ligand or CHIR99021): The signaling cascade is initiated when a Wnt protein binds to its Frizzled (FZD) receptor and the LRP5/6 co-receptor.[1][6] This event leads to the recruitment of the Dishevelled (Dvl) protein and the inhibition of the destruction complex.[2][3] CHIR99021 achieves the same outcome by directly inhibiting the kinase activity of GSK-3.[1][2] With GSK-3 inactivated, β-catenin is no longer phosphorylated and degraded. It accumulates in the cytoplasm and then translocates into the nucleus.[1][6] Inside the nucleus, β-catenin binds to the T-Cell Factor/Lymphoid-Enhancing Factor (TCF/LEF) family of transcription factors, acting as a coactivator to initiate the transcription of Wnt target genes, which are involved in processes like proliferation, differentiation, and cell fate decisions.[2][6]

Caption: The Wnt/β-catenin signaling pathway in its "OFF" and "ON" states.

Quantitative Data

CHIR99021 exhibits high potency and selectivity for GSK-3 isoforms over other kinases.

| Parameter | Value | Target | Notes |

| IC₅₀ | 6.7 nM | GSK-3β | The half maximal inhibitory concentration.[4][7] |

| IC₅₀ | 10 nM | GSK-3α | The half maximal inhibitory concentration.[4][7] |

| Selectivity | >500-fold | Over Cdc2 and ERK2 | Demonstrates high selectivity against closely related kinases.[7] |

| Selectivity | >350-fold | Over CDKs | Shows minimal cross-reactivity with cyclin-dependent kinases.[7] |

| Working Concentration | 0.1 µM - 15 µM | In Cell Culture | Effective concentrations vary by cell type and application.[1] |

| Typical Concentration | 3 µM - 10 µM | Stem Cell Culture | Commonly used for maintaining pluripotency and directing differentiation.[8][9] |

Key Research Applications and Experimental Protocols

The ability of CHIR99021 to modulate the Wnt pathway has made it a versatile tool in numerous research areas.

1. Stem Cell Biology: CHIR99021 is fundamental in stem cell research for:

-

Maintaining Pluripotency: It is a key component of "2i" (two-inhibitor) medium, along with a MEK inhibitor (e.g., PD0325901), for maintaining mouse embryonic stem cells (mESCs) in a naive, "ground state" of pluripotency, independent of LIF.[4][8]

-

Promoting Self-Renewal: It enhances the self-renewal of human embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).[1]

-

Directing Differentiation: Timed application of CHIR99021 is used to guide the differentiation of pluripotent stem cells into various lineages, including cardiomyocytes, neurons, and osteoblasts.[4][6][10]

2. Regenerative Medicine: By promoting the proliferation and differentiation of specific cell types, CHIR99021 is explored for its potential to enhance tissue regeneration. For example, it has been shown to promote alveolar epithelial cell proliferation and lung regeneration after injury.[11]

3. Disease Modeling and Drug Discovery: CHIR99021 is used to activate Wnt signaling to study its role in diseases like cancer, where the pathway is often hyperactive.[1] It can also be used in screening assays to identify new molecules that modulate the Wnt pathway.

Experimental Protocols

Protocol 1: Maintenance of Naive Pluripotency in Mouse ESCs (2i/LIF Medium)

This protocol describes the use of CHIR99021 in combination with a MEK inhibitor to maintain mESCs in a ground state of pluripotency.[8]

Materials:

-

N2B27 medium

-

Leukemia Inhibitory Factor (LIF)

-

CHIR99021 (e.g., 3 µM final concentration)

-

PD0325901 (MEK inhibitor, e.g., 1 µM final concentration)

-

mESCs cultured on gelatin-coated plates

-

Trypsin or other dissociation reagent

Methodology:

-

Prepare the complete 2i/LIF medium by supplementing N2B27 base medium with LIF, 3 µM CHIR99021, and 1 µM PD0325901.

-

Culture mESCs on gelatin-coated plates in the complete 2i/LIF medium.

-

Change the medium every day.

-

Passage the cells every 2-3 days. When cells are confluent, aspirate the medium, wash with PBS, and dissociate using trypsin.

-

Neutralize the dissociation reagent, centrifuge the cells, and resuspend in fresh 2i/LIF medium.

-

Plate the cells at the desired density on new gelatin-coated plates.

-

Confirm the maintenance of pluripotency by observing the characteristic dome-shaped colony morphology and assessing the expression of pluripotency markers like Oct4 and Nanog via immunocytochemistry or qRT-PCR.[8]

Protocol 2: TCF/LEF Luciferase Reporter Assay for Wnt Pathway Activation

This protocol measures the activation of the Wnt/β-catenin pathway by quantifying the transcriptional activity of TCF/LEF.[8]

Materials:

-

HEK293T cells or other suitable cell line

-

TCF/LEF luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash)

-

Control luciferase plasmid (e.g., M51 Super 8x FOPFlash - contains mutated TCF/LEF binding sites)

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine or other transfection reagent

-

CHIR99021 stock solution (in DMSO)

-

DMSO (vehicle control)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Methodology:

-

Cell Plating: Plate HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the TOPFlash (or FOPFlash) plasmid and the Renilla normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 24 hours post-transfection.

-

Treatment: Replace the medium with fresh medium containing either CHIR99021 at the desired concentration (e.g., 0.1, 1, 5, 10 µM) or an equivalent volume of DMSO as a vehicle control.

-

Incubation: Incubate the treated cells for another 18-24 hours.

-

Lysis and Measurement: Lyse the cells and measure both Firefly (TOP/FOPFlash) and Renilla luciferase activity using a Dual-Luciferase Reporter Assay System and a luminometer.

-

Data Analysis:

-

For each well, normalize the Firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the fold change in reporter activity for CHIR99021-treated cells relative to the DMSO-treated control cells. A significant increase in TOPFlash activity (but not FOPFlash) indicates specific activation of the Wnt/β-catenin pathway.

-

Caption: Workflow for a TCF/LEF Luciferase Reporter Assay.

Conclusion

CHIR99021 is a highly selective and potent GSK-3 inhibitor that serves as a robust chemical activator of the canonical Wnt/β-catenin signaling pathway. Its well-defined mechanism of action and high specificity make it an invaluable tool for researchers in stem cell biology, developmental biology, and disease modeling. The detailed protocols provided herein offer a practical framework for utilizing CHIR99021 to maintain cellular pluripotency and to quantitatively assess the activation of the Wnt pathway, empowering further discoveries in these critical fields of research. However, researchers should remain mindful that while CHIR99021 is highly specific at nanomolar concentrations, the micromolar concentrations often used for Wnt activation could potentially have off-target effects, necessitating careful experimental design and controls.[9]

References

- 1. reprocell.com [reprocell.com]

- 2. agscientific.com [agscientific.com]

- 3. agscientific.com [agscientific.com]

- 4. stemcell.com [stemcell.com]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]

- 7. selleckchem.com [selleckchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glycogen synthase kinase 3β inhibitor- CHIR 99021 augments the differentiation potential of mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Role of CHIR9G9021 in Stem Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHIR99021, a potent and highly selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3), has become an indispensable tool in stem cell research and regenerative medicine.[1][2] By modulating a key cellular signaling pathway, CHIR99021 provides researchers with precise control over stem cell fate, enabling the maintenance of pluripotency and the directed differentiation into a multitude of specific cell lineages. This technical guide provides an in-depth overview of CHIR99021's mechanism of action, its applications in stem cell differentiation with associated quantitative data, and detailed experimental protocols.

Core Mechanism of Action: GSK-3 Inhibition and Wnt/β-Catenin Pathway Activation

CHIR99021 is an aminopyrimidine derivative that exhibits extreme potency in inhibiting both GSK-3 isoforms, GSK3β (IC₅₀ = 6.7 nM) and GSK3α (IC₅₀ = 10 nM).[3] GSK-3 is a constitutively active serine/threonine kinase that plays a pivotal role as a negative regulator in the canonical Wnt/β-catenin signaling pathway.[3][4][5]

In the absence of a Wnt signal (the "off-state"), GSK-3 is part of a "destruction complex" along with Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1α (CK1α).[1][6] This complex phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[4][7] This keeps cytoplasmic β-catenin levels low, and Wnt target genes remain inactive.

When CHIR99021 is introduced, it directly inhibits GSK-3. This inhibition mimics the natural Wnt "on-state," where Wnt ligands bind to Frizzled (Fzd) receptors and LRP5/6 co-receptors.[1][8] By inhibiting GSK-3, CHIR99021 prevents the phosphorylation and degradation of β-catenin.[1] As a result, stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus.[1][4] In the nucleus, it acts as a coactivator, binding to T-cell factor/lymphoid-enhancing factor (TCF/LEF) transcription factors to initiate the expression of Wnt target genes.[1][4] These target genes are crucial for regulating cell fate decisions, including proliferation, self-renewal, and differentiation.

Applications in Directed Stem Cell Differentiation

CHIR99021 is instrumental in directing the differentiation of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into various lineages of all three germ layers: endoderm, mesoderm, and ectoderm.

Mesoderm Lineage: Cardiomyocyte Differentiation

The generation of cardiomyocytes is one of the most robust and widely adopted applications of CHIR99021. Protocols typically involve a biphasic modulation of the Wnt pathway: an initial activation with CHIR99021 to specify cardiac mesoderm, followed by inhibition to promote differentiation into cardiomyocytes.[9]

Quantitative Data for Cardiomyocyte Differentiation

| Cell Type | CHIR99021 Concentration (µM) | Duration of Treatment | Differentiation Efficiency (% cTnT+) | Reference(s) |

| Human iPSCs | 4 | 48 hours | >80% | [10] |

| Human iPSCs | 7.5 | 48 hours | Protocol Dependent | [11][12] |

| Human iPSCs | 2 (for expansion) | 7-9 days | N/A (Expansion Phase) | [13] |

| Mouse ESCs | 3 | 48 hours | Protocol Dependent | [9] |

| Human iPSCs | 1-1.75 | 24 hours (with BMP4) | Protocol Dependent | [14] |

Experimental Protocol: Monolayer Cardiomyocyte Differentiation

This protocol is adapted from Lian et al. and is a widely used method for generating cardiomyocytes.[3][11]

-

Cell Seeding (Day -3): Plate human PSCs onto Matrigel-coated 6-well plates. Culture in mTeSR1 medium until cells reach 70-85% confluency.[11]

-

Induction (Day 0): Aspirate mTeSR1 medium. Add 3 mL per well of RPMI/B27 medium without insulin, supplemented with 7.5 µM CHIR99021.[11][12] Incubate for 48 hours.

-

Wnt Inhibition (Day 2): Aspirate the CHIR99021-containing medium. Add 3 mL per well of RPMI/B27 medium without insulin, supplemented with a Wnt inhibitor (e.g., 5 µM IWP2).[11]

-

Maturation (Day 4 onwards): Change the medium every 2-3 days with RPMI/B27 medium containing insulin. Spontaneously beating cardiomyocytes are typically observed between days 7 and 12.[13][14]

Endoderm Lineage: Hepatocyte Differentiation

CHIR99021 is highly effective for the initial, critical step of definitive endoderm (DE) formation, from which hepatocytes are derived.[15] Activation of Wnt/β-catenin signaling is essential for the expression of key endoderm markers like SOX17 and FOXA2.[15][16]

Quantitative Data for Hepatocyte Differentiation

| Cell Type | CHIR99021 Concentration (µM) | Duration of Treatment | Differentiation Stage | Reference(s) |

| Human ESCs/iPSCs | 3 | 24-72 hours | Definitive Endoderm | [15][16] |

| Human iPSCs | 4 | 48 hours | Definitive Endoderm | [16] |

| Human PSCs | 10 | 72 hours | Definitive Endoderm | [17] |

Experimental Protocol: Definitive Endoderm Induction for Hepatic Lineage

This protocol is a common first stage for generating hepatocyte-like cells.[15][17]

-

Pre-treatment (Optional): Some protocols utilize a 24-hour pre-treatment with 0.5% DMSO in mTeSR1 medium to prime the cells.[15]

-

DE Induction (Day 0): When PSCs reach ~80% confluency, replace the medium with RPMI/B27 medium (can be with or without insulin depending on the protocol) supplemented with 3-10 µM CHIR99021.[16][17]

-

Culture (72 hours): Culture the cells for 72 hours, with daily media changes containing fresh CHIR99021.[17]

-

Verification: After 72 hours, the resulting cell population can be analyzed for high expression of DE markers such as SOX17, FOXA2, and CXCR4. This population is then ready for subsequent differentiation steps toward hepatoblasts and mature hepatocytes.

Ectoderm Lineage: Neural Differentiation

The role of CHIR99021 in neural differentiation is context-dependent and dose-dependent. While Wnt activation is often associated with inhibiting neural induction and promoting posterior fates, timed and specific application of CHIR99021 is crucial in various neural differentiation protocols, including the generation of specific neuronal subtypes and brain organoids.[18][19] For instance, a temporary increase in CHIR99021 concentration can promote motor neuron differentiation from progenitors by favoring neurogenesis over gliogenesis.[20]

Quantitative Data for Neural Differentiation

| Cell Type | CHIR99021 Concentration (µM) | Duration of Treatment | Outcome | Reference(s) |

| Human Neural Precursor Cells | 3 | 2-30 days | Increased Neuronal Differentiation | [21] |

| Human ESCs (pMN progenitors) | 3 | 7 days | Promotes Neurogenesis | |

| Human iPSCs (Brain Organoids) | 1 | Chronic (from Day 14) | Increased Organoid Size & Progenitor Proliferation | [18] |

| Human iPSCs (Brain Organoids) | 10 | Chronic (from Day 14) | Decreased Organoid Size | [18][19] |

Other Applications

Beyond directed differentiation, CHIR99021 is also used for:

-

Maintenance of Pluripotency: In combination with other small molecules like PD0325901, CHIR99021 helps maintain mouse ESCs in a naive, undifferentiated "ground state."[3]

-

Cellular Reprogramming: It is a key component in chemical cocktails used to reprogram somatic cells into iPSCs, often enhancing the efficiency of the process.[3]

-

Lineage Reprogramming: CHIR99021 is used in protocols to directly convert one somatic cell type to another, such as fibroblasts to neurons.[3]

-

Expansion of Progenitors: It can be used to expand certain progenitor populations, such as cardiomyocytes, before final maturation.[13]

Conclusion

CHIR99021 is a powerful and versatile small molecule that has revolutionized the field of stem cell biology. Its highly specific inhibition of GSK-3 provides a reliable method to activate the canonical Wnt/β-catenin pathway, granting researchers precise control over cell fate decisions. From efficiently generating beating cardiomyocytes and definitive endoderm for hepatocytes to modulating complex neural development, CHIR99021 is a cornerstone of modern differentiation protocols. Understanding its mechanism, optimizing its concentration and timing, and adhering to robust protocols are key to successfully harnessing its potential for basic research, disease modeling, and the development of future regenerative therapies.

References

- 1. reprocell.com [reprocell.com]

- 2. nbinno.com [nbinno.com]

- 3. stemcell.com [stemcell.com]

- 4. agscientific.com [agscientific.com]

- 5. Unique and Overlapping Functions of GSK-3 Isoforms in Cell Differentiation and Proliferation and Cardiovascular Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CHIR99021 Maintenance of the Cell Stemness by Regulating Cellular Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GSK3β inhibition and canonical Wnt signaling in mice hearts after myocardial ischemic damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. allencell.org [allencell.org]

- 12. benchchem.com [benchchem.com]

- 13. hpscreg.eu [hpscreg.eu]

- 14. researchgate.net [researchgate.net]

- 15. Highly efficient and expedited hepatic differentiation from human pluripotent stem cells by pure small-molecule cocktails - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Small-Molecule-Driven Hepatocyte Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Differentiation of hepatocyte-like cells from human pluripotent stem cells using small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 18. GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dose-dependent regulation of apoptosis, proliferation, differentiation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. biorxiv.org [biorxiv.org]

The Neuroprotective Landscape of GPI-1046: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GPI-1046, a non-immunosuppressive ligand of the FK506-binding protein 12 (FKBP-12), has emerged as a compound of significant interest for its neuroprotective and neuroregenerative properties. This technical guide provides an in-depth overview of the core scientific findings related to GPI-1046, focusing on its mechanism of action, efficacy in various preclinical models, and the underlying signaling pathways. Quantitative data from key studies are summarized, and detailed experimental methodologies are provided to facilitate reproducibility and further investigation.

Introduction

Neurodegenerative diseases and nerve injuries represent a significant and growing unmet medical need. The discovery of molecules that can protect neurons from damage and promote regeneration is a critical goal in neuroscience research and drug development. GPI-1046, a synthetic small molecule, has been extensively studied for its potential to address this need. Unlike its parent compound, FK506 (tacrolimus), GPI-1046 does not exhibit immunosuppressive activity, making it a more attractive candidate for chronic neurological conditions.[1][2] This document synthesizes the available preclinical data on GPI-1046, offering a comprehensive resource for researchers in the field.

Mechanism of Action

GPI-1046 exerts its neuroprotective effects through multiple proposed mechanisms, primarily centered around its interaction with immunophilins, particularly FKBP-12.

2.1. FKBP-12 Binding and Neurite Outgrowth: GPI-1046 binds to FKBP-12, an intracellular receptor protein.[1] While the precise downstream signaling cascade is not fully elucidated, this interaction is believed to be a key initiating event for its neurotrophic effects.[1] Studies have shown that GPI-1046 can elicit neurite outgrowth from sensory neuronal cultures at picomolar concentrations, with maximal effects comparable to nerve growth factor (NGF).[1][3] Interestingly, the neurotrophic potency of GPI-1046 appears to be significantly greater than its affinity for inhibiting the rotamase activity of FKBP-12, suggesting that mechanisms beyond simple enzyme inhibition are at play.[1]

2.2. Modulation of Intracellular Calcium: GPI-1046 has been shown to modulate endoplasmic reticulum (ER) calcium load, which may contribute to its neuroprotective effects in the context of HIV-1 protein (gp120 and Tat)-induced neurotoxicity.[4]

2.3. Activation of Neurotrophic Factor Signaling: Research suggests that immunophilin ligands like GPI-1046 may exert their effects by activating neurotrophic factor signaling pathways. Both the immunosuppressive ligand FK506 and the non-immunosuppressive GPI-1046 have been shown to significantly increase the content of glial cell line-derived neurotrophic factor (GDNF) in the substantia nigra.[5]

2.4. Antioxidant Properties: In some models, the neuroprotective actions of GPI-1046 have been linked to the activation of the striatal glutathione (GSH) synthesis, suggesting a role in mitigating oxidative stress.[2] However, other studies indicate that the protective effect and glutathione activation by GPI-1046 may not require binding to FKBP-12.[6]

Quantitative Data on Neuroprotective Effects

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of GPI-1046 in various models of neuronal injury and neurodegeneration.

Table 1: In Vitro Neurite Outgrowth

| Experimental Model | Parameter Measured | GPI-1046 Concentration | Result | Reference |

| Chicken Sensory Ganglia | Neurite Outgrowth | 1 pM | Significant enhancement | [1][3][7] |

| Chicken Sensory Ganglia | EC50 for Neurite Outgrowth | 58 pM | 50% of maximal stimulation | [1][3] |

| Chicken Sensory Ganglia | Maximal Stimulation | 1-10 nM | Comparable to maximal NGF | [1][3] |

| Rat Dissociated Newborn Dorsal Root Ganglia Cells | Neurite Outgrowth | Not Specified | Marginal increase compared to NGF | [8] |

Table 2: In Vivo Efficacy in Parkinson's Disease Models

| Animal Model | Neurotoxin | GPI-1046 Dose | Treatment Paradigm | Key Finding | Reference |

| Mice | MPTP | 4 mg/kg (s.c.) | Concurrent with MPTP | >2-fold sparing of striatal TH-positive processes | [1] |

| Mice | MPTP | 4, 10, 20, 40 mg/kg (s.c.) | 8-day delay post-MPTP | Dose-dependent recovery of TH+ labeled punctae; 2- to 3-fold higher innervation at 20 mg/kg | [1][3] |

| Rats | 6-OHDA | 10 mg/kg (s.c.) | 1 hr, 7 days, or 28 days post-lesion | Pronounced increase in striatal TH-positive fiber density | [1] |

| Rats | 6-OHDA | 10 mg/kg | 60 days post-lesion (14-day course) | Significantly higher striatal TH fiber density | [9] |

| MPTP-treated Monkeys | MPTP | Not Specified | Not Specified | No regenerative effects observed | [10][11] |

Table 3: In Vivo Efficacy in Other Neurological Models

| Animal Model | Injury Model | GPI-1046 Dose | Key Finding | Reference |

| Rats | Sciatic Nerve Crush | 3 or 10 mg/kg (s.c.) | Markedly augmented diameter and cross-sectional area of recovering nerve fibers | [3] |

| Rats | Parachloroamphetamine (PCA) Treatment | Not Specified | Promoted protection and/or sprouting of serotonin-containing nerve fibers | [1] |

| Rats | Middle Cerebral Artery Occlusion (MCAO) | Not Specified | Significantly reduced infarct volume | [12] |

Signaling Pathways and Experimental Workflows

Visual representations of the proposed signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

Proposed Signaling Pathway for GPI-1046 Neuroprotection

Caption: Proposed signaling pathways for the neuroprotective effects of GPI-1046.

Experimental Workflow for In Vivo Parkinson's Disease Model

Caption: Generalized experimental workflow for assessing GPI-1046 in rodent models of Parkinson's disease.

Detailed Experimental Protocols

The following are generalized methodologies based on published studies for key experiments. Specific parameters may need to be optimized for individual laboratory conditions.

5.1. In Vitro Neurite Outgrowth Assay (Sensory Ganglia)

-

Ganglia Dissection: Dorsal root ganglia are dissected from chick embryos (e.g., E9-E10) under sterile conditions.

-

Explant Culture: The ganglia are placed in a culture dish coated with a suitable substrate (e.g., collagen) and containing a serum-free or low-serum culture medium.

-

Treatment: GPI-1046 is added to the culture medium at various concentrations (e.g., ranging from picomolar to nanomolar). A negative control (vehicle) and a positive control (e.g., Nerve Growth Factor) are included.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2 for a specified period (e.g., 24-48 hours).

-

Quantification: Neurite outgrowth is quantified by measuring the length and/or number of neurites extending from the explant. This can be done manually using a microscope with a calibrated eyepiece or with automated image analysis software. The number of neurites longer than the diameter of the explant is a common metric.[1]

5.2. In Vivo Parkinson's Disease Model (MPTP-induced)

-

Animal Model: Male C57BL/6 mice are commonly used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

-

Neurotoxin Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to induce parkinsonian pathology. A typical regimen involves multiple intraperitoneal (i.p.) injections.

-

GPI-1046 Treatment:

-

Behavioral Testing: Functional recovery can be assessed using tests such as the rotarod test or by measuring apomorphine- or amphetamine-induced rotational behavior.

-

Tissue Processing and Immunohistochemistry: At the end of the study, animals are euthanized, and their brains are collected. Brains are sectioned, and immunohistochemistry is performed using an antibody against tyrosine hydroxylase (TH) to visualize dopaminergic neurons and their projections in the striatum and substantia nigra.

-

Quantitative Analysis: The density of TH-positive fibers in the striatum is quantified using image analysis software to determine the extent of neuroprotection or regeneration.

5.3. In Vivo Sciatic Nerve Crush Model

-

Animal Model: Adult male Sprague-Dawley rats are typically used.

-

Surgical Procedure: Under anesthesia, the sciatic nerve is exposed and crushed with fine forceps for a standardized duration.

-

GPI-1046 Administration: GPI-1046 is administered (e.g., subcutaneously) daily, starting from the day of the nerve crush.

-

Tissue Collection and Analysis: After a specified recovery period (e.g., 18 days), a segment of the sciatic nerve distal to the crush site is harvested. The nerve is processed for histology, and cross-sections are analyzed to measure axonal caliber, cross-sectional area, and the extent of myelination.[1]

Discussion and Future Directions

The preclinical data for GPI-1046 strongly support its neuroprotective and neuroregenerative potential in a range of models. Its non-immunosuppressive nature makes it a particularly appealing candidate for further development. However, some inconsistencies in the literature warrant further investigation. The lack of efficacy observed in an MPTP-treated primate model, in contrast to robust effects in rodents, highlights the importance of species differences and the need for careful translation of preclinical findings.[10][11]

Furthermore, while the binding to FKBP-12 is a primary proposed mechanism, evidence suggests that other pathways are also involved.[6][13] Future research should focus on elucidating the complete signaling network engaged by GPI-1046 to better understand its mechanism of action and to identify potential biomarkers for its activity. The conflicting reports on its ability to promote neurite outgrowth in different in vitro systems also require clarification.[8]

Despite these open questions, the body of evidence suggests that GPI-1046 and similar non-immunosuppressive immunophilin ligands represent a promising therapeutic strategy for neurodegenerative diseases and neuronal injury. Further studies, including well-designed clinical trials, will be necessary to determine the ultimate therapeutic utility of GPI-1046 in human patients.

References

- 1. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NEUROIMMUNOPHILIN GPI-1046 REDUCES ETHANOL CONSUMPTION IN PART THROUGH ACTIVATION OF GLT1 IN ALCOHOL-PREFERRING RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. ovid.com [ovid.com]

- 5. Immunosuppressive (FK506) and non-immunosuppressive (GPI1046) immunophilin ligands activate neurotrophic factors in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. psychiatrictimes.com [psychiatrictimes.com]

- 8. Failure of GPI compounds to display neurotrophic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The small molecule FKBP ligand GPI 1046 induces partial striatal re-innervation after intranigral 6-hydroxydopamine lesion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asu.elsevierpure.com [asu.elsevierpure.com]

- 12. Protection against ischemic brain damage in rats by immunophilin ligand GPI-1046 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective and antiretroviral effects of the immunophilin ligand GPI 1046 - PubMed [pubmed.ncbi.nlm.nih.gov]

CHIR99021: A Technical Guide to its Role as a Potent Activator of Wnt/β-catenin Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHIR99021 is a highly potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1][2][3] As a critical negative regulator of the canonical Wnt/β-catenin signaling pathway, GSK-3's inhibition by CHIR99021 leads to robust pathway activation. This mechanism has made CHIR99021 an indispensable tool in stem cell biology, regenerative medicine, and cancer research.[3] It is widely used for the maintenance of pluripotency in embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), directed differentiation into various lineages, and the culture of organoids.[3][4][5] This guide provides an in-depth overview of CHIR99021's mechanism of action, presents key quantitative data, details common experimental protocols, and illustrates the core signaling pathways and workflows.

Mechanism of Action: GSK-3 Inhibition and Wnt/β-catenin Pathway Activation

The canonical Wnt/β-catenin signaling pathway is fundamental to embryonic development and adult tissue homeostasis.[6] Its activity is tightly controlled by the intracellular concentration of the transcriptional co-activator β-catenin.[6] CHIR99021 activates this pathway by directly interfering with the primary mechanism of β-catenin degradation.

In the Absence of a Wnt Signal (Wnt-OFF State):

In the "OFF" state, cytoplasmic β-catenin is targeted for destruction by a multi-protein "destruction complex."[3] This complex is composed of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Casein Kinase 1α (CK1α) and GSK-3.[3] GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[2][3] This ensures that β-catenin levels remain low, and Wnt target genes are not transcribed.

In the Presence of a Wnt Signal or CHIR99021 (Wnt-ON State):

When a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated.[6] CHIR99021 mimics this "ON" state by directly and selectively inhibiting the kinase activity of GSK-3.[2][3] As an ATP-competitive inhibitor, it prevents the phosphorylation of β-catenin.[7] This leads to the stabilization and accumulation of non-phosphorylated β-catenin in the cytoplasm.[3] The accumulated β-catenin then translocates to the nucleus, where it binds to T-cell factor/lymphoid-enhancing factor (TCF/LEF) transcription factors to activate the expression of downstream Wnt target genes, such as Axin2 and Lef1.[2][6]

Quantitative Data

CHIR99021 is distinguished by its high potency and selectivity for GSK-3 isoforms.

Table 1: Potency and Selectivity of CHIR99021

| Target | IC50 | Selectivity | Reference |

|---|---|---|---|

| GSK-3β | 6.7 nM | >500-fold vs. closest homologs (Cdc2, ERK2) | [1][8] |

| GSK-3α | 10 nM | >500-fold vs. closest homologs | [1][8] |

| Panel of 20 other kinases | >10,000-fold selective for GSK-3 | Little to no activity against CDK2, MAPK, PKB |[1][7] |

Table 2: Effective Concentrations of CHIR99021 in Cell Culture Applications

| Application | Cell Type | Effective Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Stem Cell Maintenance (2i) | Mouse ESCs | 3 µM | Maintains pluripotency in absence of LIF | [1] |

| Organoid Culture | Intestinal Stem Cells | 1-3 µM | Promotes growth and self-renewal | [5][9] |

| Organoid Culture | Cerebral Organoids | 1 µM | Increases NPC markers (SOX2, PAX6) | [4] |

| Directed Differentiation | Human iPSCs | 0.1 - 15 µM | Guides differentiation into specific lineages | [3] |

| Osteogenesis | Bone Marrow Stromal Cells | 5 µM | Promotes osteoblast differentiation |[10] |

Table 3: Reported Effects of CHIR99021 on Gene and Protein Expression

| Cell Type | Treatment | Target | Regulation | Method | Reference |

|---|---|---|---|---|---|

| Neuro-2a cells | CHIR99021 | p-GSK3β / GSK-3β Ratio | Significantly Increased | Western Blot | [11] |

| Neuro-2a cells | CHIR99021 | β-catenin | Upregulated | Western Blot | [11] |

| ST2 cells | CHIR99021 | TopFlash Luciferase Activity | Increased by 548% | Reporter Assay | [6] |

| ST2 cells | CHIR99021 | Lef1, Axin2 mRNA | Increased | qRT-PCR | [6] |

| Cerebral Organoids | 1µM CHIR99021 | SOX2 Protein | 1.5-fold increase | Western Blot | [4] |

| Cerebral Organoids | 1µM CHIR99021 | PAX6 Protein | 1.8-fold increase | Immunohistochemistry |[4] |

Experimental Protocols

The following are generalized protocols for key experiments used to study the effects of CHIR99021. Researchers should optimize concentrations and timings for their specific cell types and experimental conditions.

TOPflash/FOPflash Reporter Assay for Wnt Pathway Activation

This dual-luciferase assay is the gold standard for quantifying canonical Wnt signaling activity.[12][13] The TOPflash plasmid contains a firefly luciferase gene under the control of TCF/LEF binding sites, while the FOPflash plasmid contains mutated, non-functional sites and serves as a negative control.[13] A co-transfected Renilla luciferase plasmid is used for normalization.

Methodology:

-

Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will reach ~80-90% confluency at the time of transfection.[14]

-

Transfection: Co-transfect cells using a suitable reagent (e.g., Lipofectamine) with a mixture of the TOPflash (or FOPflash) reporter plasmid and a Renilla luciferase control plasmid.[14][15] Incubate for 24 hours.[14]

-

Treatment: Replace the medium with fresh medium containing CHIR99021 at the desired concentration (e.g., 3 µM) or a vehicle control (DMSO).[14] Incubate for an additional 8-24 hours.[15]

-

Lysis: Wash the cells once with PBS and then add 1X Passive Lysis Buffer to each well. Incubate on an orbital shaker for 15 minutes at room temperature.[14]

-

Measurement: Measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate luminometer.

-

Analysis: Calculate the ratio of TOPflash to FOPflash activity (T/F ratio), after normalizing each to the Renilla luciferase activity. This ratio provides a precise measure of Wnt-specific transcriptional activation.[13]

Western Blotting for β-catenin Accumulation

Western blotting is used to qualitatively and quantitatively assess changes in total β-catenin protein levels following CHIR99021 treatment.

Methodology:

-

Cell Lysis: Treat cells with CHIR99021. After treatment, wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[16]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay to ensure equal loading.[16]

-

SDS-PAGE: Denature protein samples and load equal amounts onto a polyacrylamide gel. Separate the proteins by electrophoresis.[17]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16][17]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[16][17]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for β-catenin overnight at 4°C.[17] Following washes in TBST, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[16][18]

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative increase in β-catenin levels.

Quantitative PCR (qPCR) for Wnt Target Gene Expression

qPCR is used to measure the change in mRNA levels of Wnt target genes, such as Axin2, Lef1, or T (Brachyury), following CHIR99021 treatment.[6][19][20]

Methodology:

-

RNA Extraction: Treat cells with CHIR99021. Harvest the cells and extract total RNA using a suitable kit or Trizol-based method.[6]

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[6]

-

qPCR: Perform qPCR using the synthesized cDNA as a template, specific primers for the target genes (Axin2, Lef1, etc.), and a housekeeping gene for normalization (e.g., GAPDH).

-

Data Analysis: Calculate the relative mRNA expression levels using the 2-ΔΔCt method. Compare the expression in CHIR99021-treated samples to vehicle-treated controls to determine the fold change in gene expression.[6]

Conclusion

CHIR99021 is a cornerstone of modern cell biology due to its potent and highly specific inhibition of GSK-3, which provides a reliable and robust method for activating the Wnt/β-catenin signaling pathway.[19][21] Its utility spans from fundamental research into developmental pathways to applied sciences such as regenerative medicine and the development of novel therapeutic strategies. The quantitative data and standardized protocols provided in this guide offer a comprehensive resource for researchers aiming to effectively utilize CHIR99021 in their work. As with any small molecule, careful dose-response studies and appropriate controls are essential to ensure specific and reproducible results.[22]

References

- 1. stemcell.com [stemcell.com]

- 2. agscientific.com [agscientific.com]

- 3. reprocell.com [reprocell.com]

- 4. GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dose-dependent regulation of apoptosis, proliferation, differentiation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Generation of Highly Expandable Intestinal Spheroids Composed of Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probe CHIR-99021 | Chemical Probes Portal [chemicalprobes.org]

- 8. selleckchem.com [selleckchem.com]

- 9. Niche-independent high-purity cultures of Lgr5+ intestinal stem cells and their progeny - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CHIR99021 Maintenance of the Cell Stemness by Regulating Cellular Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 13. jcancer.org [jcancer.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. oaepublish.com [oaepublish.com]

- 19. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Therapeutic Potential of GPI-1046

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational compound GPI-1046, a non-immunosuppressive ligand of the FK506-binding protein 12 (FKBP-12). It aims to consolidate the existing preclinical data, detail the experimental methodologies used to evaluate its efficacy, and visualize its proposed mechanism of action. GPI-1046 has been explored for its neurotrophic and neuroprotective properties, with potential applications in neurodegenerative diseases and nerve regeneration.

Core Mechanism of Action

GPI-1046 is a small molecule designed to bind to FKBP-12, an abundant immunophilin in the brain, without eliciting the immunosuppressive effects associated with other FKBP-12 ligands like FK506 (tacrolimus)[1][2]. The binding of GPI-1046 to FKBP-12 is believed to initiate a cascade of intracellular events that promote neuronal survival and growth. Unlike immunosuppressive ligands, GPI-1046 does not inhibit the phosphatase activity of calcineurin[1]. Its neurotrophic effects are potent, with picomolar concentrations stimulating neurite outgrowth in sensory neuronal cultures[1].

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preclinical studies on GPI-1046.

Table 1: In Vitro Efficacy of GPI-1046

| Parameter | Cell/Tissue Type | Value | Reference |

| Neurite Outgrowth (EC₅₀) | Chicken Sensory Ganglia | 58 pM | [1] |

| Neurite Outgrowth (Significant Enhancement) | Chicken Sensory Ganglia | 1 pM | [1] |

| FKBP-12 Binding Affinity (Kᵢ) | - | ≈7.5 nM | [1] |

| Immunosuppressive Activity | Concanavalin A-stimulated peripheral blood lymphocytes | No inhibition up to 10 µM | [1] |

| Calcineurin Inhibition | Purified calcineurin-FKBP-12 | No inhibition | [1] |

Table 2: In Vivo Efficacy of GPI-1046 in Rodent Models

| Model | Species | Dosage Regimen | Key Findings | Reference |

| Sciatic Nerve Crush | Rat | 3 or 10 mg/kg s.c. daily for 18 days | Markedly augmented axon diameter and cross-sectional area.[1] | [1] |

| MPTP-induced Parkinson's | Mouse | 4 mg/kg s.c. (concurrent with MPTP) | More than doubled the number of spared striatal TH-positive processes.[3] | [3] |

| MPTP-induced Parkinson's | Mouse | 20 mg/kg s.c. (post-MPTP treatment) | 2- to 3-fold higher striatal innervation densities compared to vehicle controls.[3] | [3] |

| 6-OHDA-induced Parkinson's | Rat | 10 mg/kg s.c. for 5 days (1 hr post-lesion) | Stimulated striatal reinnervation by dopamine fibers and recovery from motor abnormalities.[3] | [3] |

| 6-OHDA-induced Parkinson's | Rat | 10 mg/kg/day for 5 days | Reduced duration of amphetamine-induced circling.[4] | [4] |

| Axon Regeneration | Rat | 10 mg/kg s.c. for 3 days | Enhanced maximal regeneration distance of motor and sensory axons.[4] | [4] |

It is important to note that while promising results have been observed in rodent models, studies in MPTP-treated primates did not show neuroregenerative or neuroprotective effects of GPI-1046, suggesting potential species-specific differences in its efficacy[5][6][7].

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of GPI-1046.

1. In Vitro Neurite Outgrowth Assay

-

Objective: To assess the potency of GPI-1046 in promoting neurite extension from sensory neurons.

-

Methodology:

-

Dorsal root ganglia are dissected from chick embryos.

-

The ganglia are cultured as explants in a suitable medium (e.g., Matrigel) in the absence of exogenous growth factors.

-

Increasing concentrations of GPI-1046 are added to the cultures.

-

After a defined incubation period (e.g., 48 hours), neurite outgrowth is quantified. This is often done by measuring the number of neurites whose length exceeds the diameter of the explant.

-

A dose-response curve is generated to determine the EC₅₀.[1][8]

-

2. Rodent Model of Parkinson's Disease (MPTP-induced)

-

Objective: To evaluate the neuroprotective and neurorestorative effects of GPI-1046 on dopaminergic neurons in a mouse model of Parkinson's disease.

-

Methodology:

-

Male CD1 mice receive daily intraperitoneal (i.p.) injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 30 mg/kg for five days to induce nigrostriatal dopamine system damage.

-

GPI-1046 is administered via subcutaneous (s.c.) injection. Two dosing paradigms are often used:

-

Concurrent: GPI-1046 is given daily, 30 minutes before each MPTP injection, and for a subsequent number of days.

-

Post-treatment: GPI-1046 administration begins several days after the cessation of MPTP treatment to model a restorative effect.

-

-

Animals are sacrificed at a specified time point after the initiation of MPTP treatment.

-

Brains are processed for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive fibers in the striatum to quantify the density of dopaminergic innervation.[3]

-

3. Rodent Model of Parkinson's Disease (6-OHDA-induced)

-

Objective: To assess the efficacy of GPI-1046 in a rat model of Parkinson's disease that involves direct neurotoxin injection.

-

Methodology:

-

Male Sprague-Dawley rats receive a unilateral stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the substantia nigra to create a lesion of the dopaminergic neurons.

-

GPI-1046 is administered (e.g., 10 mg/kg s.c.) at different time points relative to the lesioning (e.g., 1 hour, 7 days, or 28 days post-6-OHDA) for a specified duration (e.g., 5 days).

-

Behavioral assessments, such as amphetamine-induced rotational behavior, are performed to evaluate functional recovery.

-

Post-mortem analysis includes quantification of striatal dopamine levels and immunohistochemistry for TH-positive neurons.[3]

-

4. Sciatic Nerve Crush Injury Model

-

Objective: To determine the effect of GPI-1046 on peripheral nerve regeneration.

-

Methodology:

-

The sciatic nerve of adult male Sprague-Dawley rats is exposed and crushed with forceps for a controlled duration.

-

Animals receive daily subcutaneous injections of GPI-1046 (e.g., 3 or 10 mg/kg) or vehicle.

-

After a set period (e.g., 18 days), the animals are sacrificed, and the sciatic nerves are harvested.

-

Histological analysis is performed to quantify axonal caliber, cross-sectional area, and the extent of myelination (e.g., using myelin basic protein staining).[1]

-

Signaling Pathways and Mechanisms of Action

The precise downstream signaling cascade initiated by the GPI-1046/FKBP-12 complex is not fully elucidated. However, based on available data, a proposed pathway can be visualized. One study has shown that GPI-1046 treatment in a rat model of Parkinson's disease up-regulated the expression of presenilin-1 (PS-1) and restored NMDA receptor-mediated synaptic transmission in the striatum, which was lost following the dopaminergic lesion[9]. This suggests a potential link between the neurotrophic effects of GPI-1046 and the modulation of synaptic plasticity.

Caption: Proposed signaling pathway of GPI-1046.

The diagram above illustrates the initial binding of GPI-1046 to its intracellular target, FKBP-12. This complex formation is hypothesized to lead to the upregulation of presenilin-1, which in turn restores the function of NMDA receptors, ultimately contributing to the observed neuroprotective and neurotrophic effects.

The following workflow visualizes the general process of evaluating a neurotrophic compound like GPI-1046.

Caption: General experimental workflow for GPI-1046 evaluation.

This workflow outlines the progression from initial in vitro characterization of binding and cellular effects to more complex in vivo models of disease and injury, culminating in an assessment of therapeutic potential.

Conclusion

GPI-1046 has demonstrated significant neurotrophic and neurorestorative potential in a variety of preclinical in vitro and rodent models. Its ability to promote neurite outgrowth at picomolar concentrations and its efficacy in models of Parkinson's disease and peripheral nerve injury are noteworthy. However, the lack of efficacy observed in primate studies highlights the challenges of translating findings from rodents to higher species. Future research should focus on elucidating the complete downstream signaling pathways of GPI-1046 and understanding the species-specific differences in its activity to better predict its therapeutic utility in humans.

References

- 1. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Analysis of the neurotrophic effects of GPI-1046 on neuron survival and regeneration in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asu.elsevierpure.com [asu.elsevierpure.com]

- 7. Systemic administration of the immunophilin ligand GPI 1046 in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The non-immunosuppressive immunophilin ligand GPI-1046 potently stimulates regenerating axon growth from adult mouse dorsal root ganglia cultured in Matrigel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GPI-1046 increases presenilin-1 expression and restores NMDA channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CHIR99021 in the Induction of Pluripotency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The induction and maintenance of pluripotency are cornerstones of regenerative medicine and developmental biology research. Small molecules that can modulate key signaling pathways have emerged as powerful tools to enhance the efficiency, speed, and safety of reprogramming somatic cells into induced pluripotent stem cells (iPSCs). Among these, CHIR99021 has become an indispensable reagent. This technical guide provides an in-depth overview of CHIR99021, detailing its mechanism of action, its application in various reprogramming protocols, and quantitative data on its efficacy. It also includes detailed experimental protocols and visual diagrams of the core signaling pathways and workflows.

Introduction to CHIR99021

CHIR99021 is a highly potent and selective aminopyrimidine derivative that functions as an inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1] It exhibits high specificity for the two GSK-3 isoforms, GSK-3α and GSK-3β, with IC₅₀ values of 10 nM and 6.7 nM, respectively. By inhibiting GSK-3, CHIR99021 activates the canonical Wnt/β-catenin signaling pathway, a cascade crucial for embryonic development and the maintenance of stem cell self-renewal.[2] Its ability to mimic Wnt signaling has made it a central component in protocols for maintaining embryonic stem cells (ESCs), deriving iPSCs, and guiding directed differentiation.[3][4]

Mechanism of Action: The Wnt/β-Catenin Pathway

The canonical Wnt signaling pathway is fundamental to CHIR99021's effect on pluripotency. In the absence of a Wnt signal, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and GSK-3β actively phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome.

CHIR99021 intervenes by directly inhibiting GSK-3β. This action prevents the phosphorylation of β-catenin, causing it to stabilize and accumulate in the cytoplasm.[1] The stabilized β-catenin then translocates to the nucleus, where it partners with T-cell factor/lymphoid-enhancing factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes. These target genes include key regulators of pluripotency and self-renewal, such as c-Myc and others involved in maintaining the undifferentiated state.[5]

Data Presentation: Efficacy in Pluripotency Induction

CHIR99021 significantly enhances the efficiency of iPSC generation, both in combination with classic transcription factors (Yamanaka factors) and as part of purely chemical reprogramming cocktails.

Table 1: Quantitative Impact of CHIR99021 on iPSC Reprogramming Efficiency

| Starting Cell Type | Reprogramming Method | Chemical Cocktail Components | Key Result | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | 3 Factors (Oct4/Sox2/Klf4) | Valproic Acid (VPA), CHIR99021 | ~30-fold increase in GFP+ iPS-like colony generation compared to factors alone. | [6] |

| MEFs | 1 Factor (Oct4) | VPA, CHIR99021 , 616452, Tranylcypromine (VC6T) | Successful generation of iPSCs, replacing Sox2, Klf4, and c-Myc. | [5][6] |

| MEFs | Chemical Reprogramming (No Factors) | VPA, CHIR99021 , 616452, Tranylcypromine, Forskolin, DZNep (VC6TFZ) + 2i | Achieved reprogramming efficiency of up to 0.2%. | [2][7] |

| Porcine Fetal Fibroblasts | 4 Factors (OSKM) | CHIR99021 , PD0325901 (2i) | Reduced number of alkaline phosphatase-positive colonies compared to LIF medium. | [8] |

| mdx Mouse Muscle Fibroblasts | 4 Factors (OSKM) | CHIR99021 (3 µM), SB431542, Noggin | Significantly increased the number of Nanog-positive colonies in aged, unstable iPSCs. | [9] |

Table 2: Effect of CHIR99021 on Pluripotency Gene Expression

| Cell Type | Treatment | Target Gene(s) | Observed Effect | Reference |

| Mouse ESCs (B6 strain) | 3 µM CHIR99021 + LIF | Oct4, Nanog, Klf4, Rex1, Tbx3 | Dramatically induced/maintained higher mRNA levels compared to LIF alone. | [3] |

| Mouse ESCs (D3 strain) | 5 µM CHIR99021 (6 days) | Nanog, Pou5f1 (Oct4) | Maintained significantly higher expression compared to randomly differentiated cells. | [10] |

| Porcine iPS-like cells | CHIR99021 + PD0325901 (2i) | OCT4, SOX2, REX1, UTF1 | Significantly lower expression levels compared to controls grown in LIF medium. | [8] |

| Bovine ESCs & Blastocysts | 1.5 µM CHIR99021 | NANOG, SOX2 | Decreased expression in bESCs and reduced number of NANOG+/SOX2+ cells in blastocysts. | [11][12] |

Note: The effects of CHIR99021 can be species-specific, highlighting the need for empirical optimization in new systems.

Experimental Protocols

Preparation of CHIR99021 Stock Solution

Proper preparation and storage are critical for consistent experimental outcomes.

-

Reconstitution: CHIR99021 is typically supplied as a lyophilized powder. To prepare a 10 mM stock solution, dissolve 2 mg of CHIR99021 (MW: 465.34 g/mol ) in 429.8 µL of sterile, anhydrous Dimethyl Sulfoxide (DMSO).[1]

-

Solubilization: If necessary, gently warm the solution at 37°C for 3-5 minutes to ensure complete dissolution.

-

Aliquoting and Storage: Dispense the stock solution into single-use, light-protected aliquots. Store at -20°C. Avoid repeated freeze-thaw cycles.

-

Usage: When ready to use, thaw an aliquot at 37°C. Pre-warm the cell culture medium to 37°C before adding the CHIR99021 stock to prevent precipitation. The final concentration of DMSO in the culture medium should not exceed 0.5%.[1]

Protocol: Chemical Induction of Pluripotent Stem Cells (CiPSCs) from Mouse Embryonic Fibroblasts (MEFs)

This protocol is a synthesized example based on the multi-stage chemical reprogramming strategy.[2][7]

Methodology:

-

Cell Seeding (Day 0): Plate MEFs onto gelatin-coated 6-well plates at a density of 5 x 10⁴ cells per well in MEF medium (DMEM with 10% FBS).

-

Stage 1 - Initiation (Days 1-16):

-

Aspirate MEF medium and replace with Stage 1 Medium.

-

Stage 1 Medium Formulation: Base medium (e.g., KnockOut DMEM/F12, 20% KSR, NEAA, GlutaMAX, β-mercaptoethanol) supplemented with the VC6TF cocktail:

-

Valproic Acid (VPA): 0.5 mM

-

CHIR99021: 3 µM

-

616452 (RepSox): 0.5 µM

-

Tranylcypromine: 10 µM

-

Forskolin: 10 µM

-

-

Change the medium every 2 days. Cells will undergo a mesenchymal-to-epithelial transition (MET).

-

-

Stage 2 - Maturation (Days 17-28):

-

Replace with Stage 2 Medium.

-

Stage 2 Medium Formulation: Stage 1 medium with the addition of 3-Deazaneplanocin A (DZNep) at 0.5 µM.

-

Continue changing the medium every 2 days. Small, compact colonies should begin to appear.

-

-

Stage 3 - Stabilization (Days 29 onwards):

-

Switch to a 2i/LIF medium to stabilize and expand the emergent CiPSC colonies.

-

2i/LIF Medium Formulation: Base medium supplemented with:

-

CHIR99021: 3 µM

-

PD0325901: 1 µM

-

Leukemia Inhibitory Factor (LIF): 1000 U/mL

-

-

-

Colony Picking and Expansion: Once colonies are large enough, they can be identified by morphology and alkaline phosphatase (AP) staining, then manually picked and expanded under 2i/LIF conditions on feeder cells or Matrigel.

Conclusion

CHIR99021 is a powerful and versatile small molecule that has become a cornerstone of pluripotency research. Its specific inhibition of GSK-3 provides a robust method for activating the Wnt/β-catenin pathway, thereby enhancing the efficiency of iPSC generation and helping to maintain the self-renewal of pluripotent stem cells. As demonstrated, it is a key component in a wide array of protocols, from factor-based reprogramming to entirely chemical-based methods. Understanding its mechanism, optimal concentration, and synergistic partners is critical for any researcher aiming to manipulate cell fate and unlock the full potential of regenerative medicine.

References

- 1. reprocell.com [reprocell.com]

- 2. Chemically Induced Reprogramming of Somatic Cells to Pluripotent Stem Cells and Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pleiotropy of Glycogen Synthase Kinase-3 Inhibition by CHIR99021 Promotes Self-Renewal of Embryonic Stem Cells from Refractory Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Generation of iPSCs from mouse fibroblasts with a single gene, Oct4, and small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A chemical logic for reprogramming to pluripotency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The small molecule inhibitors PD0325091 and CHIR99021 reduce expression of pluripotency-related genes in putative porcine induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reprogramming efficiency and quality of induced Pluripotent Stem Cells (iPSCs) generated from muscle-derived fibroblasts of mdx mice at different ages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of NANOG and SOX2 expression by activin A and a canonical WNT agonist in bovine embryonic stem cells and blastocysts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unraveling the Indirect Influence of GPI-1046 on NMDA Receptor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the biological activity of the neuroimmunophilin ligand GPI-1046, with a specific focus on its effects on N-methyl-D-aspartate (NMDA) receptors. Contrary to a direct modulatory role, evidence strongly indicates that GPI-1046 influences NMDA receptor function through an indirect mechanism. The core of this activity lies in the upregulation of Presenilin-1 (PS-1), a protein critically involved in neuronal function and synaptic plasticity. This guide synthesizes the available quantitative data, details the experimental methodologies used to elucidate this mechanism, and presents visual representations of the involved signaling pathways and experimental workflows. The findings suggest that the neuroprotective and pro-cognitive effects of GPI-1046 may, in part, be attributed to its ability to restore NMDA receptor-mediated synaptic transmission via the modulation of PS-1 expression.

Introduction